N,S-Diacetylcysteine

Catalog No.
S524919
CAS No.
18725-37-6
M.F
C7H11NO4S
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,S-Diacetylcysteine

CAS Number

18725-37-6

Product Name

N,S-Diacetylcysteine

IUPAC Name

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1

InChI Key

HSPYGHDTVQJUDE-LURJTMIESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dacisteine; Dacisteina; Dacisteinum; D-cysteine; Dcysteine;

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)O

The exact mass of the compound Dacisteine is 205.0409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. It belongs to the ontological category of N-acyl-L-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N,S-Diacetylcysteine (also known as Dacisteine or Acetylcysteine EP Impurity D) is a doubly acetylated derivative of L-cysteine, characterized by the protection of both its amine and thiol groups . By masking the highly reactive sulfhydryl (-SH) group with an acetyl moiety, this compound overcomes the inherent oxidative instability that plagues standard cysteine derivatives in aqueous environments. Commercially and scientifically, it serves two primary procurement roles: as a critical, regulatory-mandated analytical reference standard for pharmaceutical quality control, and as an optimized, lipophilic 'double-prodrug' for intracellular cysteine delivery[1]. Its structural modifications make it a preferred candidate for applications requiring prolonged shelf-life in solution, controlled release of free thiols, and enhanced membrane permeability compared to conventional N-acetylcysteine (NAC).

Replacing N,S-Diacetylcysteine with the more common and less expensive N-acetylcysteine (NAC) or L-cysteine fundamentally compromises formulation stability and analytical accuracy [1]. NAC possesses a free thiol group that rapidly auto-oxidizes in aqueous solutions and cell culture media to form the disulfide dimer N,N'-diacetylcystine, leading to unpredictable dosing, loss of antioxidant capacity, and degraded shelf-life. Furthermore, in regulatory compliance and analytical method validation (AMV), NAC cannot substitute for N,S-Diacetylcysteine, as the latter is specifically required as a distinct chromatographic marker to quantify manufacturing degradation [2]. The S-acetylation also significantly shifts the partition coefficient, meaning generic free-thiol substitutes will fail in cellular assays or topical formulations that specifically require the enhanced lipophilicity and delayed-release kinetics of a protected prodrug.

Prevention of Disulfide Dimerization via S-Acetylation

The primary limitation of standard N-acetylcysteine (NAC) in liquid formulations and culture media is its rapid auto-oxidation. N,S-Diacetylcysteine completely blocks this degradation pathway by protecting the sulfhydryl group [1]. While NAC oxidizes to N,N'-diacetylcystine within hours to days in unbuffered or oxygenated environments, N,S-Diacetylcysteine remains stable, preventing the loss of the active monomeric precursor.

Evidence DimensionAuto-oxidation to disulfide dimer in aqueous solution
Target Compound DataS-acetylation prevents disulfide dimerization, maintaining monomeric stability over prolonged storage.
Comparator Or BaselineN-acetylcysteine (NAC) rapidly oxidizes to the disulfide dimer (N,N'-diacetylcystine) when exposed to air or transition metals.
Quantified DifferenceNear-complete inhibition of auto-oxidation in N,S-Diacetylcysteine compared to the rapid degradation kinetics of free-thiol NAC.
ConditionsAqueous solutions, cell culture media (e.g., DMEM), and oxygen-exposed environments.

Essential for formulators and researchers requiring a stable cysteine precursor that does not degrade into inactive or insoluble dimers during storage or prolonged assays.

Enhanced Lipophilicity for Cellular and Epidermal Delivery

The dual acetylation of N,S-Diacetylcysteine significantly alters its physicochemical profile compared to standard NAC, shifting the molecule from highly hydrophilic to moderately lipophilic . This shift in the partition coefficient (LogP) directly impacts membrane permeability, making it a superior delivery vehicle for intracellular applications and topical formulations .

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP of approximately 0.24
Comparator Or BaselineN-acetylcysteine (NAC) with a LogP of approximately -0.6
Quantified DifferenceAn absolute shift of >0.8 LogP units towards lipophilicity due to the S-acetyl group.
ConditionsStandard physicochemical property calculations and partition coefficient assays at 23-25°C.

A higher LogP improves passive diffusion across lipid bilayers, making it a superior choice for topical formulations and intracellular glutathione precursor delivery.

Essential Reference Standard for Pharmacopeial Compliance

For pharmaceutical manufacturing, N,S-Diacetylcysteine is legally and technically indispensable as 'Acetylcysteine EP Impurity D'. It is explicitly required to calibrate HPLC and LC-MS instruments for the detection of related substances in commercial NAC batches [1]. Generic NAC or other impurities cannot yield the specific retention time or mass-to-charge transitions required to validate batch purity under European Pharmacopoeia guidelines.

Evidence DimensionRegulatory identification and quantification capability
Target Compound DataProvides exact chromatographic retention and MS/MS transitions for Impurity D.
Comparator Or BaselineNAC or L-cystine cannot act as standards for this specific degradation pathway.
Quantified DifferenceEnables 100% compliance with EP/USP guidelines for quantifying the specific N,S-diacetylcysteine impurity at strict limits (e.g., 0.1% to 0.5%).
ConditionsRP-HPLC or LC-UV-MS analysis of commercial NAC APIs and effervescent formulations.

Procurement of this exact compound is mandatory for pharmaceutical QC labs validating the purity and shelf-life of commercial acetylcysteine batches.

Stabilization of Monomeric Sulfur Radical Cations in Redox Chemistry

In advanced redox and radioprotection studies, the S-acetylation of N,S-Diacetylcysteine derivatives plays a critical mechanistic role. During radical-induced oxidation (e.g., via hydroxyl radicals), the electron-withdrawing acetyl group allows for spin delocalization, which stabilizes the resulting monomeric sulfur radical cation [1]. This prevents the rapid dimerization or fragmentation typically seen with unprotected aliphatic thioethers or free thiols.

Evidence DimensionStability of the monomeric sulfur radical cation (R2S•+)
Target Compound DataHigh stability due to spin delocalization onto the carbonyl group, with a low rate constant for intermolecular association.
Comparator Or BaselineUnprotected aliphatic thioethers and free thiols form highly reactive radical cations that rapidly dimerize.
Quantified DifferenceThe electron-withdrawing acetyl group dramatically lowers the dimerization rate constant compared to unprotected sulfur centers.
ConditionsPulse radiolysis and steady-state γ-radiolysis in acidic aqueous solutions (pH < 2).

Makes the compound a unique mechanistic probe and a controlled intermediate for advanced redox chemistry and radioprotection studies.

Pharmaceutical Quality Control and Analytical Method Validation (AMV)

Procured as the mandatory reference standard (Acetylcysteine EP Impurity D) for RP-HPLC and LC-MS quantification of related substances in the commercial production and batch release of N-acetylcysteine APIs and effervescent tablets [1].

Intracellular Glutathione (GSH) Replenishment Models

Utilized as a stable 'double-prodrug' in cell culture and in vivo models (such as acetaminophen-induced hepatotoxicity studies) where standard NAC is too unstable or hydrophilic to achieve optimal intracellular cysteine delivery over prolonged periods [2].

Topical and Epidermal Formulation Development

Applied in dermatological research and cosmetic formulation development (e.g., UV radiation protection) where the increased lipophilicity of the S-acetylated compound enhances stratum corneum penetration and stability compared to free-thiol alternatives[3].

Controlled Thiol-Release Synthesis

Employed as a protected synthetic building block in peptide synthesis or complex bioconjugation workflows where the thiol group must remain inert against auto-oxidation during intermediate steps and subsequently be deprotected via targeted hydrolysis [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

205.04087901 Da

Monoisotopic Mass

205.04087901 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WF970ATW3T

Other CAS

18725-37-6

Wikipedia

Dacisteine

Dates

Last modified: 08-15-2023
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